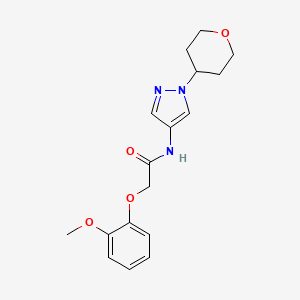
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, also known as compound X, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications in various fields.
Wissenschaftliche Forschungsanwendungen
Modification and Analgesic Activity
A study by Ukrainets et al. (2019) on modifying the benzene moiety within the quinolone nucleus of closely related analogs aimed to enhance analgesic activity. The findings suggested that these chemical modifications exerted a weak influence on analgesic effectiveness, indicating minimal interaction with biological targets Modification of the Benzene Moiety in the Quinolone Nucleus of 4-Hydroxy-6,7-Dimethoxy-2-Oxo-N-(Pyridin-3-Ylmethyl)-1,2-Dihydroquinoline-3-Carboxamide as an Attempt to Enhance its Analgesic Activity.
Diuretic Properties and Structure-Activity Relationship
Research by Ukrainets et al. (2008) on alkyl-, arylalkyl-, and arylamides of a structurally similar compound to the focal chemical explored their diuretic properties, contributing to the understanding of structure-biological activity relationships 4-Hydroxy-2-quinolones 144. Alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and their diuretic properties.
Bioisosteric Replacements to Enhance Analgesic Properties
A study highlighted the use of bioisosteric replacements to improve the analgesic properties of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. This approach showed that specific isosteric replacements could notably increase analgesic activity, particularly with 3-pyridine derivatives Using Bioisosteric Replacements to Enhance the Analgesic Properties of 4-Hydroxy-6,7-Dimethoxy-2-oxo-1,2-Dihydroquinoline-3-Carboxamides.
Cholinesterase Inhibitors and Ca Channel Antagonists
Tomassoli et al. (2011) synthesized and evaluated a set of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives for their potential as cholinesterase inhibitors and calcium channel antagonists. Their research contributes to the development of therapeutic agents targeting neurodegenerative diseases Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists.
Anti-Proliferative Agents
Banu et al. (2017) designed and synthesized a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives as potential anti-proliferative agents. The study's findings, supported by molecular docking studies, identified several compounds with significant activity against various cancer cell lines Design, synthesis and docking studies of novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as a potential anti-proliferative agents.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide' involves the condensation of 3-carboxamido-4-hydroxy-1,2-dihydroquinoline with pyridine-3-carboxaldehyde followed by oxidation and reduction steps.", "Starting Materials": [ "3-carboxamido-4-hydroxy-1,2-dihydroquinoline", "pyridine-3-carboxaldehyde", "sodium periodate", "sodium borohydride", "acetic acid", "sodium acetate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3-carboxamido-4-hydroxy-1,2-dihydroquinoline with pyridine-3-carboxaldehyde in the presence of acetic acid and sodium acetate to form 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide.", "Step 2: Oxidation of the product from step 1 with sodium periodate in water to form the corresponding quinoline-3-carboxylic acid.", "Step 3: Reduction of the quinoline-3-carboxylic acid from step 2 with sodium borohydride in ethyl acetate to form the final product '4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide'." ] } | |
CAS-Nummer |
313986-03-7 |
Molekularformel |
C16H13N3O3 |
Molekulargewicht |
295.298 |
IUPAC-Name |
4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c20-14-11-5-1-2-6-12(11)19-16(22)13(14)15(21)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21)(H2,19,20,22) |
InChI-Schlüssel |
ILGKTHYZRKKNKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CN=CC=C3)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2634946.png)
![2-[[2-(4-formylphenoxy)acetyl]amino]-N-propylpropanamide](/img/structure/B2634947.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide](/img/structure/B2634950.png)

![2-(4-chlorophenoxy)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2634952.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634954.png)
![3-[(2,5-difluorophenyl)carbamoyl]propanoic Acid](/img/structure/B2634955.png)
![(5-Chloro-2-methoxyphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2634956.png)
![methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2634957.png)



![N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2634964.png)